1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one
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Overview
Description
1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one is a complex organic compound with the molecular formula C20H32O. It is also known by the name m-Camphorene . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with methyl and pentenyl groups. It is primarily used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
The synthesis of 1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one involves several steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from simpler precursors. One common method involves the cyclization of a suitable diene precursor followed by functional group modifications to introduce the ethanone moiety.
Reaction Conditions: The reactions typically require controlled temperatures, specific catalysts, and inert atmospheres to prevent unwanted side reactions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group into an alcohol.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the cyclohexene ring and the pentenyl side chain.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various catalysts (e.g., palladium on carbon for hydrogenation).
Major Products: The major products depend on the type of reaction.
Scientific Research Applications
1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals due to its unique aromatic properties
Mechanism of Action
The mechanism of action of 1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound’s effects are mediated through pathways such as the cyclooxygenase pathway, which is involved in inflammation and pain signaling.
Comparison with Similar Compounds
1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one can be compared with similar compounds to highlight its uniqueness:
Properties
CAS No. |
59742-23-3 |
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Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1-[1-methyl-3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C15H24O/c1-12(2)7-5-8-14-9-6-10-15(4,11-14)13(3)16/h7,9H,5-6,8,10-11H2,1-4H3 |
InChI Key |
ZUZDDMRWKXVACL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CCCC(C1)(C)C(=O)C)C |
Origin of Product |
United States |
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